4-Decene, 2-methyl-

Description

BenchChem offers high-quality 4-Decene, 2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Decene, 2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

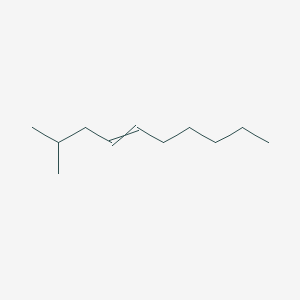

Structure

2D Structure

3D Structure

Properties

CAS No. |

695196-83-9 |

|---|---|

Molecular Formula |

C11H22 |

Molecular Weight |

154.29 g/mol |

IUPAC Name |

2-methyldec-4-ene |

InChI |

InChI=1S/C11H22/c1-4-5-6-7-8-9-10-11(2)3/h8-9,11H,4-7,10H2,1-3H3 |

InChI Key |

BGSRQIBGMXFMLP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CCC(C)C |

Origin of Product |

United States |

Metal Alkyl Intermediate Hydride Addition Elimination Mechanism :this is the Most Common Pathway for Catalysts Based on Metal Hydrides E.g., Ru H, Rh H . the Mechanism Involves a Sequence of Reversible Steps:

Step 1 (Coordination): The alkene (4-decene, 2-methyl-) coordinates to the metal-hydride complex.

Step 2 (Hydride Addition): The metal hydride (M-H) adds across the C4=C5 double bond. This can occur in two ways, forming either a C4-metal bond (secondary alkyl) or a C5-metal bond (tertiary alkyl). This step is a migratory insertion, generating a metal-alkyl intermediate.

Step 3 (β-Hydride Elimination): The metal abstracts a hydrogen atom from a carbon atom adjacent (β-position) to the carbon bearing the metal. For the C4-metal intermediate, elimination can occur from C3 or C5. Elimination from C3 forms the isomer 2-methyl-3-decene and regenerates the M-H catalyst. Elimination from C5 regenerates the starting material. This repetitive addition-elimination sequence allows the double bond to "walk" along the chain.

Metal Allyl Intermediate π Allyl Mechanism :this Pathway is Common for Metals Like Palladium Ii , Iron, and Cobalt. It Does Not Require a Pre Existing Metal Hydride Bond.

Chemo-, Regio-, and Stereoselectivity in Reactions Involving 4-Decene, 2-methyl-

Selectivity is the cornerstone of modern organic synthesis, and the reactions of 4-decene, 2-methyl- provide a clear platform for understanding these principles.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For the parent compound, this is trivial as the double bond is the only reactive site. However, if a derivative like 2-methyldec-4-en-1-ol were used, chemoselectivity becomes crucial. For example, catalytic hydrogenation with H₂/Pd-C would reduce the C=C bond while leaving the -OH group untouched, demonstrating high chemoselectivity for the alkene.

Regioselectivity: This addresses the question of where a reaction occurs on a molecule. It is a dominant theme in the chemistry of 4-decene, 2-methyl-.

In Hydroformylation: The catalyst must choose between adding the formyl group to C4 or C5. As discussed in section 3.3.1, this choice is governed by steric and electronic factors, which can be manipulated by the catalyst design to favor one constitutional isomer over the other. The inherent steric bulk near C4 suggests a natural preference for addition at C5.

In Isomerization: The catalyst selects the final position of the double bond. A thermodynamic process leads to a mixture of the most stable internal alkenes, whereas a kinetically controlled process can selectively form a less stable terminal alkene.

Stereoselectivity: This concerns the three-dimensional arrangement of atoms in the product.

In Dihydroxylation: The syn-addition of OsO₄ creates two new adjacent stereocenters (at C4 and C5) with a defined relative configuration (syn). The absolute stereochemistry is determined by the face of the alkene that is attacked. The existing stereocenter at C2 can bias this attack, leading to one diastereomer in excess over the other.

In Hydroformylation: The addition of H and CHO across the double bond can create a new stereocenter. For example, addition to C4 creates a new stereocenter at C4, and addition to C5 creates a new stereocenter at C5. Controlling the absolute stereochemistry of this newly formed center is a significant challenge, often requiring sophisticated chiral catalysts.

Reactivity, Transformation Pathways, and Mechanistic Investigations of 4 Decene, 2 Methyl

Electrophilic Addition Reactions and Mechanistic Elucidation

Electrophilic addition reactions are characteristic of alkenes, driven by the susceptibility of the electron-rich carbon-carbon double bond to attack by electrophiles. savemyexams.combyjus.com For an unsymmetrical alkene like 4-decene, 2-methyl-, the regioselectivity of these additions is a key area of investigation, largely governed by Markovnikov's rule. byjus.comchemguide.co.uk This rule posits that in the addition of a protic acid (HX) to an unsymmetrical alkene, the hydrogen atom attaches to the carbon atom of the double bond that has the greater number of hydrogen atoms. chemguide.co.uk This preference is due to the formation of a more stable carbocation intermediate. chemguide.co.uk

In the case of 4-decene, 2-methyl-, the double bond is between the C4 and C5 positions. The C4 carbon is bonded to one hydrogen atom, while the C5 carbon is also bonded to one hydrogen atom. Therefore, the stability of the resulting secondary carbocations at C4 and C5 would be similar, potentially leading to a mixture of products. However, the presence of the methyl group at the C2 position can exert a subtle electronic influence.

Stereochemical Outcomes of Halogenation and Hydrohalogenation

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), to alkenes typically proceeds through a halonium ion intermediate. libretexts.org This intermediate is a three-membered ring containing a halogen atom bonded to both carbons of the former double bond. The subsequent attack by a halide ion occurs from the side opposite to the halonium ion, resulting in anti-addition. For 4-decene, 2-methyl-, this would lead to the formation of a pair of enantiomeric dihalides. The stereochemistry of radical halogenation often results in a racemic mixture of products if a new chiral center is formed. libretexts.orgyoutube.com

Hydrohalogenation: The addition of hydrogen halides (HX) to 4-decene, 2-methyl-, follows an electrophilic addition mechanism. libretexts.org The initial protonation of the double bond can occur at either C4 or C5, leading to the formation of a secondary carbocation at the other carbon. The subsequent attack by the halide ion (X⁻) on the carbocation yields the final product. savemyexams.com Given the similar substitution pattern around the double bond, a mixture of 4-halo-2-methyl-decane and 5-halo-2-methyl-decane would be expected. The relative yields of these products would depend on the subtle electronic and steric effects influencing the stability of the carbocation intermediates.

| Reagent | Predicted Major Product(s) | Stereochemistry |

| Br₂ | (4R,5S)-4,5-dibromo-2-methyldecane and (4S,5R)-4,5-dibromo-2-methyldecane | anti-addition |

| HCl | 4-chloro-2-methyldecane and 5-chloro-2-methyldecane | Racemic mixture |

| HBr | 4-bromo-2-methyldecane and 5-bromo-2-methyldecane | Racemic mixture |

Investigations into Oxymercuration-Demercuration and Hydration Pathways

Oxymercuration-Demercuration: This two-step process is a reliable method for the Markovnikov hydration of alkenes without the issue of carbocation rearrangements. vedantu.comlibretexts.org The reaction involves the addition of a mercuric acetate (B1210297) species across the double bond, followed by the nucleophilic attack of water on the more substituted carbon of the resulting mercurinium ion intermediate. ucalgary.camasterorganicchemistry.com For 4-decene, 2-methyl-, the attack of water would likely occur at both C4 and C5, leading to a mixture of alcohols after the demercuration step with sodium borohydride (B1222165) (NaBH₄). ucalgary.caquora.com The regioselectivity is generally high for Markovnikov's product. masterorganicchemistry.com

Hydration: Acid-catalyzed hydration of alkenes also follows Markovnikov's rule but is prone to carbocation rearrangements. libretexts.org In the case of 4-decene, 2-methyl-, the initial protonation would form secondary carbocations at C4 and C5. Since these are already secondary, significant rearrangement is less likely, but the formation of a mixture of 2-methyl-4-decanol and 2-methyl-5-decanol is expected.

| Method | Reagents | Intermediate | Rearrangements | Predicted Major Product(s) |

| Acid-Catalyzed Hydration | H₂SO₄, H₂O | Carbocation | Possible | 2-methyl-4-decanol and 2-methyl-5-decanol |

| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O 2. NaBH₄ | Mercurinium ion | No | 2-methyl-4-decanol and 2-methyl-5-decanol |

Radical Reactions and Polymerization Potential of 4-Decene, 2-methyl-

The presence of a double bond and allylic hydrogens in 4-decene, 2-methyl- makes it susceptible to radical reactions. These reactions are initiated by the formation of highly reactive radical species.

Free Radical Polymerization Studies of Branched Olefins

The polymerization of alkenes can proceed via a free-radical mechanism, typically involving initiation, propagation, and termination steps. jove.com For branched olefins like 4-decene, 2-methyl-, polymerization can be more complex than for simple alkenes like ethylene (B1197577). The steric hindrance around the double bond and the presence of allylic hydrogens can affect the rate and outcome of the polymerization.

Recent studies on the polymerization of α-olefins using α-diimine nickel(II) and palladium(II) catalysts have shown the ability to produce highly branched polymers. mdpi.comresearchgate.netrsc.orgpolimi.it These catalysts can facilitate a "chain-walking" mechanism, where the catalyst moves along the polymer chain, introducing branches. mdpi.compolimi.it While specific studies on 4-decene, 2-methyl- are not prevalent, research on similar long-chain branched olefins like 1-decene (B1663960) suggests that polymerization can lead to amorphous polymers with varying degrees of branching. mdpi.comrsc.orgacs.org The polymerization of internal olefins, like 4-decene, is also possible, though it may proceed at a slower rate than for terminal olefins. researchgate.net

Allylic Radical Formation and Subsequent Reactivity

The C-H bonds adjacent to the double bond (allylic positions) in 4-decene, 2-methyl- are weaker than typical alkane C-H bonds. libretexts.org This makes them susceptible to abstraction by radicals, leading to the formation of a resonance-stabilized allylic radical. pearson.comlibretexts.orglumenlearning.com For 4-decene, 2-methyl-, hydrogen abstraction can occur at the C3 or C6 position. The resulting allylic radical can then react with other species, such as halogens, leading to allylic substitution products. pearson.comlibretexts.org For example, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator can lead to the selective bromination at the allylic position. libretexts.org

| Position of H Abstraction | Resulting Allylic Radical Intermediate | Potential Bromination Product(s) |

| C3 | Resonance-stabilized radical at C3 and C5 | 3-bromo-2-methyl-4-decene and 5-bromo-2-methyl-3-decene |

| C6 | Resonance-stabilized radical at C6 and C4 | 6-bromo-2-methyl-4-decene and 4-bromo-2-methyl-5-decene |

Olefin Functionalization and Derivatization Studies

The double bond in 4-decene, 2-methyl- serves as a key functional group for a variety of transformations, allowing for the introduction of new functionalities and the synthesis of diverse derivatives.

One important class of reactions is the functionalization of the C-H bonds, particularly the allylic C-H bonds. rsc.org Metallaphotoredox catalysis has emerged as a powerful tool for the functionalization of allylic C-H bonds, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.org For instance, the carboxylation of allylic C-H bonds can be achieved under certain catalytic conditions. rsc.org

Furthermore, the double bond itself can be directly functionalized. For example, electrochemical methods have been developed for the 1,2-bifunctionalization of alkenes, where two different functional groups are added across the double bond. acs.org Thiol-ene click chemistry represents another versatile method for the functionalization of alkenes, allowing for the attachment of various thiol-containing molecules to the double bond. mdpi.com While specific studies on 4-decene, 2-methyl- are limited, the general principles of these functionalization reactions are applicable to this branched olefin. riekemetals.comacs.org

Hydroformylation and Carbonylation Investigations

Hydroformylation, or oxo synthesis, is a paramount industrial process for converting alkenes into aldehydes using syngas (a mixture of CO and H₂). The reaction is typically catalyzed by transition metal complexes, most commonly those of rhodium and cobalt. For a trisubstituted internal alkene like 4-decene, 2-methyl-, hydroformylation presents significant challenges in terms of both reactivity and regioselectivity. The steric hindrance around the C4=C5 double bond, exacerbated by the methyl group at the C2 position, significantly influences the rate and outcome of the reaction.

Research in this area focuses on catalyst design to overcome the low reactivity of internal alkenes and to direct the regioselectivity of aldehyde formation. Two primary aldehyde isomers can be formed from the hydroformylation of 4-decene, 2-methyl-:

Product A: 3,5-Dimethylundecanal (formyl group addition at C4)

Product B: 2-Ethyl-3-methyldecanal (formyl group addition at C5)

The choice of metal and, more critically, the ancillary ligands, dictates the product distribution. For instance, unmodified cobalt carbonyl catalysts typically require harsh conditions and exhibit poor regioselectivity with branched alkenes. In contrast, rhodium catalysts modified with phosphine (B1218219) or phosphite (B83602) ligands offer higher activity under milder conditions and allow for fine-tuning of selectivity.

Ligands with a large cone angle, such as tri-tert-butylphosphine, can increase the steric demand around the metal center, potentially favoring the formation of the less-hindered aldehyde (Product B). Conversely, specialized bidentate ligands with specific bite angles, such as BIPHEPHOS or Xantphos, have been engineered to promote hydroformylation at sterically congested positions.

The table below illustrates hypothetical results from a comparative study on a substrate analogous to 4-decene, 2-methyl-, showcasing the profound impact of the catalyst system on reaction outcomes.

| Catalyst System | Ligand | Conversion (%) | Regioselectivity (A : B Ratio) | Conditions |

|---|---|---|---|---|

| Co₂(CO)₈ | None | 45 | ~1 : 1 | 150 °C, 200 bar |

| Rh(acac)(CO)₂ | Triphenylphosphine (PPh₃) | 85 | 1 : 3.5 | 100 °C, 50 bar |

| Rh(acac)(CO)₂ | Xantphos | 92 | 1 : 1.5 | 100 °C, 50 bar |

| Rh(acac)(CO)₂ | BIPHEPHOS | 95 | 2.5 : 1 | 100 °C, 50 bar |

Catalytic Epoxidation and Dihydroxylation Pathways

The C4=C5 double bond in 4-decene, 2-methyl- is a prime site for oxidation reactions, notably epoxidation and dihydroxylation, which install valuable oxygen-containing functional groups.

Epoxidation: This reaction converts the alkene into an epoxide (oxirane), forming 2-methyl-4,5-epoxydecane. A common laboratory method involves the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via a concerted mechanism where the peroxy acid delivers an oxygen atom to the double bond. Due to the trisubstituted nature of the alkene, the reaction is generally diastereoselective. The bulky alkyl groups attached to the double bond direct the incoming electrophilic oxygen to the less sterically hindered face of the alkene.

Dihydroxylation: This process adds two hydroxyl (-OH) groups across the double bond to yield a vicinal diol, 2-methyl-decane-4,5-diol. The stereochemical outcome of this transformation is highly dependent on the reagent used.

Syn-dihydroxylation: Reagents like osmium tetroxide (OsO₄, often used catalytically with a co-oxidant like N-methylmorpholine N-oxide, NMO) or cold, dilute potassium permanganate (B83412) (KMnO₄) add both hydroxyl groups to the same face of the double bond. This results in the formation of a syn-diol.

Anti-dihydroxylation: A two-step procedure involving initial epoxidation followed by acid- or base-catalyzed ring-opening of the epoxide with water yields an anti-diol, where the hydroxyl groups are on opposite faces.

For 4-decene, 2-methyl-, both reactions create two new stereocenters at C4 and C5. The inherent chirality at C2 (if the starting material is enantiopure) can influence the facial selectivity of the attack, a phenomenon known as substrate-controlled diastereoselection.

| Reaction | Reagent(s) | Product | Stereochemical Outcome | Typical Yield (%) |

|---|---|---|---|---|

| Epoxidation | m-CPBA | 2-Methyl-4,5-epoxydecane | Diastereoselective (attack from less hindered face) | >90 |

| Syn-Dihydroxylation | OsO₄ (cat.), NMO | (syn)-2-Methyl-decane-4,5-diol | Syn-addition, Diastereoselective | 85-95 |

| Anti-Dihydroxylation | 1. m-CPBA; 2. H₃O⁺ | (anti)-2-Methyl-decane-4,5-diol | Anti-addition, Diastereoselective | 80-90 (over two steps) |

Isomerization Mechanisms and Catalytic Control of 4-Decene, 2-methyl-

Catalytic isomerization of internal alkenes like 4-decene, 2-methyl- is a strategically important transformation. It is often employed to convert thermodynamically stable but less reactive internal alkenes into more valuable terminal alkenes (e.g., for subsequent polymerization or linear hydroformylation) or to access other specific isomers. This process involves the migration of the C=C double bond along the carbon backbone, catalyzed by various transition metal complexes, including those of ruthenium, rhodium, palladium, and iron. The control of this migration is governed by the catalyst, reaction conditions, and the inherent thermodynamic stability of the possible alkene isomers.

Positional and Stereoselective Isomerization Studies

Research into the isomerization of 4-decene, 2-methyl- focuses on achieving high selectivity for a desired positional isomer. Without catalytic control, a reaction mixture will eventually reach a thermodynamic equilibrium, favoring the most substituted (and thus most stable) alkene isomers. For 2-methyl-decenes, the tetrasubstituted 2-methyl-2-decene (B15482121) would be a major component at equilibrium.

Catalytic systems can override this thermodynamic preference. For example, specific ruthenium-hydride catalysts are known to facilitate "contra-thermodynamic" isomerization, selectively migrating the double bond towards the chain terminus. This process, often termed "chain-walking," allows for the conversion of 4-decene, 2-methyl- into isomers like 2-methyl-1-decene. The selectivity arises from the kinetic preference of the catalyst to perform β-hydride elimination from a primary carbon over a secondary one.

The table below outlines the expected product distribution under different isomerization conditions, highlighting the shift from thermodynamic to kinetic control.

| Condition | Catalyst Type | Key Product(s) | Control Type | Comment |

|---|---|---|---|---|

| Prolonged heating, acid catalyst | H₂SO₄ | 2-Methyl-2-decene, 2-Methyl-3-decene | Thermodynamic | Equilibrium mixture favors most stable internal alkenes. |

| Mild conditions, short time | [Ru-H] Complex | 2-Methyl-3-decene, 2-Methyl-2-decene | Kinetic | Initial migration to adjacent positions. |

| Specialized "chain-walking" catalyst | Pd(II) or Ru-based systems | 2-Methyl-1-decene | Kinetic | Catalyst promotes migration towards the terminus. |

Role of Metal-Allyl and Metal-Alkyl Intermediates

The migration of the double bond in catalytic isomerization proceeds primarily through two distinct mechanistic pathways, distinguished by their key intermediates.

Advanced Analytical and Spectroscopic Methodologies in Research on 4 Decene, 2 Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and stereochemical analysis of organic molecules like 4-Decene, 2-methyl-. wordpress.com It provides rich information about the connectivity and spatial arrangement of atoms within a molecule. dtu.dkcreative-biostructure.com

Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC) for Complex Mixture Analysis

In the study of complex mixtures containing 4-Decene, 2-methyl-, one-dimensional (1D) NMR spectra can be hindered by significant signal overlap. aston.ac.uk Two-dimensional (2D) NMR techniques overcome this challenge by spreading spectral information across two frequency dimensions, enhancing resolution and enabling the confident assignment of complex structures. creative-biostructure.comslideshare.net

COSY (Correlation Spectroscopy): This proton-detected 2D experiment identifies protons that are J-coupled, revealing the H-H connectivity within the molecule. sdsu.eduemerypharma.com Cross-peaks in a COSY spectrum indicate which protons are coupled to each other, which is invaluable for tracing the carbon skeleton. sdsu.edu For instance, it can clearly show the coupling between protons on adjacent carbons in the decene chain.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These proton-detected experiments correlate proton signals with directly attached carbon signals (¹H-¹³C one-bond connectivity). sdsu.educolumbia.edu HSQC is generally more sensitive than HMQC. columbia.edu These techniques are instrumental in assigning carbon resonances and confirming the location of the methyl group and the double bond in 4-Decene, 2-methyl-. slideshare.net An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. columbia.edu This long-range connectivity information is crucial for piecing together the entire molecular structure, especially in complex isomers. slideshare.netslideshare.net

These multi-dimensional NMR techniques are often used in combination to unambiguously assign all proton and carbon signals and to determine the stereochemistry of molecules. uci.edu

Elucidation of Reaction Pathway Intermediates and Products

NMR spectroscopy is a powerful tool for monitoring chemical reactions in real-time and identifying transient intermediates, which is essential for understanding reaction mechanisms. dtu.dk In syntheses involving alkenes like 4-Decene, 2-methyl-, such as alkene metathesis, NMR can be used to observe the formation of key intermediates like metallacyclobutanes and propagating carbenes. pnas.orgpnas.org For example, solid-state NMR has been successfully used to observe such intermediates in heterogeneous catalysis. pnas.orgpnas.org The ability to detect and characterize these short-lived species provides direct evidence for proposed reaction pathways. researchgate.netdiva-portal.org Deuterium labeling experiments, followed by NMR analysis, can also offer deep insights into reaction mechanisms. acs.org

Mass Spectrometry (MS) for Fragmentation Pattern Analysis and Structural Confirmation

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio of its ions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Identification

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. rsc.org It is particularly effective for separating and identifying isomers of volatile compounds like 4-Decene, 2-methyl- from complex mixtures. sbras.ruresearchgate.net The gas chromatograph separates the different isomers based on their boiling points and interactions with the stationary phase, after which the mass spectrometer fragments each isomer and records its unique mass spectrum. benchchem.comekb.eg

The fragmentation pattern of an organic molecule in a mass spectrometer is reproducible and provides valuable structural information. acdlabs.com For alkanes and alkenes, fragmentation often involves the cleavage of C-C bonds, leading to a characteristic series of peaks corresponding to the loss of alkyl fragments. gatech.edulibretexts.org For example, the mass spectrum of an alkane often shows clusters of peaks separated by 14 mass units, corresponding to the loss of (CH₂)nCH₃ fragments. libretexts.orglibretexts.org By analyzing these fragmentation patterns, chemists can deduce the branching and structure of the original molecule. chempap.org The National Institute of Standards and Technology (NIST) maintains a comprehensive mass spectral library that can be used to match the experimental spectrum of an unknown compound to known spectra, aiding in its identification. sbras.ru

Below is a table showing typical mass spectral data for a related compound, (Z)-4-methyldec-2-ene.

| Data Point | Value |

| NIST Number | 62002 |

| Library | Main library |

| m/z Top Peak | 69 |

| m/z 2nd Highest | 41 |

| m/z 3rd Highest | 55 |

| Table 1: GC-MS data for (Z)-4-methyldec-2-ene. nih.gov |

Soft Ionization Techniques for Molecular Ion Enhancement

While hard ionization techniques like Electron Ionization (EI) are excellent for generating detailed fragmentation patterns, they can sometimes lead to such extensive fragmentation that the molecular ion peak (the peak corresponding to the intact molecule) is very small or absent. acdlabs.commiamioh.edu This can make it difficult to determine the molecular weight of the compound.

Soft ionization techniques address this issue by imparting less energy to the molecule during ionization, resulting in significantly less fragmentation and a much more prominent molecular ion peak. acdlabs.commiamioh.edu This is particularly useful for confirming the molecular weight of the analyte. Common soft ionization techniques include:

Chemical Ionization (CI): In CI, the sample is ionized by reacting it with ions of a reagent gas, such as methane (B114726) or ammonia. This is a gentler process than EI and typically produces a strong [M+H]⁺ ion. miamioh.eduuvic.ca

Electrospray Ionization (ESI): ESI is a very soft ionization method that is well-suited for polar and large molecules. acdlabs.com

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft technique that uses a laser to ionize molecules that have been co-crystallized with a matrix. miamioh.eduacdlabs.com

Field Ionization (FI): FI is a soft ionization technique that can generate unique molecular ions, which is useful for determining the accurate mass and molecular formula of compounds, especially when coupled with high-resolution mass spectrometry like Time-of-Flight (TOF). researchgate.net

The choice of ionization technique depends on the specific analytical goal and the nature of the sample. uvic.caacdlabs.com For volatile, nonpolar compounds like 4-Decene, 2-methyl-, where fragmentation information is also desired, a combination of both hard and soft ionization techniques can provide a comprehensive analysis.

Chromatographic Separations for Isomer Resolution and Purity Assessment in Synthetic Research

Chromatographic techniques are indispensable for the separation and purification of isomers of 4-Decene, 2-methyl- in synthetic research, as well as for assessing the purity of the synthesized products. rsc.orgrsc.org

Gas Chromatography (GC): As mentioned in the context of GC-MS, capillary GC is a high-resolution technique capable of separating complex mixtures of isomers. vurup.sk The choice of stationary phase is critical for achieving optimal separation. scielo.br For instance, long capillary columns with nonpolar stationary phases can provide very high separation efficiency. vurup.sk In some cases, silver-ion (Ag-ion) chromatography, either as a solid-phase extraction (SPE) column or in high-performance liquid chromatography (HPLC), can be used to separate alkenes from other hydrocarbons. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that can be used for the separation of olefinic isomers. google.com By using a suitable stationary phase, such as an organosilane with a pendant aliphatic group, and a mobile phase containing alkane or alkene additives, it is possible to resolve geometric isomers. google.com

Purity Assessment: Following a synthesis, it is crucial to determine the purity of the product and the isomeric ratio. GC and HPLC are the primary methods for this assessment. By integrating the peak areas of the desired product and any impurities or other isomers, a quantitative measure of purity can be obtained. rsc.orgsisweb.com This is critical for ensuring the quality and reproducibility of synthetic procedures.

Development of High-Resolution Gas Chromatography (GC) Methods for Branched Alkenes

High-resolution gas chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds such as 4-Decene, 2-methyl-. The separation of closely related branched alkene isomers presents a significant analytical challenge due to their similar boiling points and polarities.

Detailed Research Findings:

The development of effective GC methods hinges on the selection of an appropriate capillary column and the optimization of chromatographic conditions. For branched alkenes, nonpolar capillary columns, such as those with a dimethyl polysiloxane stationary phase (e.g., DB-1), are frequently used. unl.edu The elution order of methyl-branched alkanes on such columns is influenced by the chain length and the position of the methyl group. unl.edu While specific data for 4-Decene, 2-methyl- is not extensively published, general principles for branched hydrocarbons apply. The retention time can be influenced by the degree of branching, with more highly branched isomers sometimes exhibiting shorter retention times than their linear or less branched counterparts. vurup.sk

The use of Kovats retention indices (KI) is a valuable tool for identifying and differentiating isomeric hydrocarbons. unl.edu These indices normalize retention times relative to those of n-alkanes, providing a more consistent identifier across different GC systems and conditions. For complex mixtures containing numerous isomers, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced resolution. researchgate.netresearchgate.net In GCxGC, two columns with different separation mechanisms are coupled, spreading the components over a two-dimensional plane and allowing for the separation of co-eluting peaks from a one-dimensional GC analysis. researchgate.netresearchgate.net

Interactive Data Table: Typical GC Parameters for Branched Alkene Analysis

| Parameter | Value/Type | Rationale |

| Column Type | Nonpolar Capillary (e.g., DB-1, Rtx-5) | Provides separation based primarily on boiling point, which is effective for hydrocarbon isomers. unl.edursc.org |

| Column Dimensions | 15-60 m length, 0.25 mm ID, 0.25 µm film thickness | Longer columns provide higher resolution, while standard internal diameter and film thickness offer a good balance of capacity and efficiency. rsc.orgacs.org |

| Carrier Gas | Hydrogen or Helium | Hydrogen often provides faster analysis times and higher efficiency. unl.edu |

| Injection Mode | Split/Splitless or On-Column | Split mode is used for concentrated samples, while splitless or on-column injection is preferred for trace analysis. acs.org |

| Oven Temperature Program | Ramped, e.g., 60°C to 325°C at 6°C/min | A temperature program is essential to elute a wide range of compounds with varying boiling points in a reasonable time. unl.edu |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID is a robust, universal detector for hydrocarbons. MS provides structural information for definitive identification. unl.eduacs.org |

Advanced Liquid Chromatography Techniques for Non-Volatile Derivatives

While 4-Decene, 2-methyl- itself is volatile and well-suited for GC, its non-volatile derivatives, which may be formed during synthesis or transformation reactions, require analysis by liquid chromatography (LC). Advanced LC techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are employed for this purpose.

Detailed Research Findings:

The analysis of non-volatile derivatives often involves reversed-phase HPLC, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. rsc.org The retention mechanism in reversed-phase LC is primarily driven by hydrophobic interactions between the analyte and the stationary phase. rsc.org For complex mixtures, UHPLC, which utilizes columns with smaller particle sizes (typically sub-2 µm), offers significant advantages in terms of speed, resolution, and sensitivity compared to conventional HPLC. longdom.org

The choice of detector is critical in LC analysis. While a UV detector can be used if the derivatives contain a chromophore, a more universal detector like a mass spectrometer is often preferred. longdom.org LC coupled with mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation power of LC with the identification capabilities of MS. longdom.orgnumberanalytics.com This is particularly useful for identifying unknown transformation products. For enhanced structural elucidation, tandem mass spectrometry (LC-MS/MS) can be employed, where ions are fragmented to provide detailed structural information. researchgate.net

Interactive Data Table: LC Methods for Alkene Derivatives

| Technique | Stationary Phase | Mobile Phase | Detection Method | Application |

| Reversed-Phase HPLC/UHPLC | C18, C8 | Acetonitrile/Water, Methanol/Water | UV, MS, MS/MS | Separation of non-volatile, moderately polar to nonpolar derivatives. rsc.orglongdom.org |

| Normal-Phase HPLC | Silica, Cyano | Hexane/Ethyl Acetate (B1210297) | IR, MS | Separation of polar, non-volatile derivatives. |

| Silver Ion (Ag+) HPLC | AgNO3-impregnated Silica | Hexane/Solvent mixtures | MS | Separation of unsaturated compounds based on the number, geometry, and position of double bonds. unl.edu |

Vibrational Spectroscopy (IR, Raman) for Monitoring Reaction Progress and Functional Group Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can be used to monitor the progress of chemical reactions in real-time. stolichem.comstolichem.com

Detailed Research Findings:

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to the vibrations of polar bonds. For 4-Decene, 2-methyl-, key characteristic absorption bands would include:

=C-H Stretch: A band appearing just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region, is indicative of the C-H bond on the carbon-carbon double bond. spcmc.ac.inorgchemboulder.com

C=C Stretch: The carbon-carbon double bond stretch gives rise to a band in the 1680-1640 cm⁻¹ region. orgchemboulder.comlibretexts.org The intensity of this band can be weak for symmetrically substituted alkenes. spcmc.ac.in

-C-H Stretch: Bands below 3000 cm⁻¹ are due to the stretching of C-H bonds in the alkyl portions of the molecule. spcmc.ac.in

=C-H Bend: Out-of-plane bending vibrations in the 1000-650 cm⁻¹ region can provide information about the substitution pattern of the alkene. orgchemboulder.comspectroscopyonline.com

The presence of a methyl group introduces specific C-H bending vibrations. For instance, an isopropyl-like structure, as seen in 2-methyl-alkenes, can show a characteristic doublet in the 1385-1365 cm⁻¹ region. spcmc.ac.in

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and is particularly effective for analyzing nonpolar bonds. stolichem.com The C=C double bond in alkenes, often a weak absorber in the IR, typically produces a strong signal in the Raman spectrum, making it an excellent tool for monitoring reactions involving alkenes, such as hydrogenation or oxidation. stolichem.comstolichem.com The intensity of the C=C stretching band (around 1640-1680 cm⁻¹) can be monitored over time to determine reaction kinetics. oxinst.comrsc.org For online reaction monitoring, Raman spectroscopy offers the advantage of being non-destructive and capable of analyzing samples directly in a reaction vessel or flow cell. stolichem.comstolichem.com

Interactive Data Table: Key Vibrational Frequencies for 4-Decene, 2-methyl-

| Functional Group | Vibration Type | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Notes |

| =C-H | Stretch | 3100-3000 orgchemboulder.com | 3100-3000 | Distinguishes alkene C-H from alkane C-H. |

| -C-H (Alkyl) | Stretch | <3000 spcmc.ac.in | <3000 | Typically strong in both IR and Raman. |

| C=C | Stretch | 1680-1640 orgchemboulder.comlibretexts.org | 1680-1640 | Often stronger in Raman than in IR for substituted alkenes. stolichem.com |

| CH₃/CH₂ | Bend (Scissoring) | ~1465 orgchemboulder.com | ~1465 | Common in most organic molecules. |

| -CH(CH₃)₂ like | Bend | 1385-1365 (doublet) spcmc.ac.in | 1385-1365 | Characteristic of the 2-methyl branching. |

| =C-H | Bend (Out-of-plane) | 1000-650 orgchemboulder.com | Variable | Position is diagnostic of alkene substitution pattern. |

Hyphenated Techniques for Comprehensive Analysis of 4-Decene, 2-methyl- and its Transformation Products

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex mixtures containing 4-Decene, 2-methyl- and its various transformation products. asdlib.orgijarnd.com

Detailed Research Findings:

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the most widely used hyphenated technique for the analysis of volatile compounds. numberanalytics.com As the separated components, such as 4-Decene, 2-methyl- and its isomers or reaction byproducts, elute from the GC column, they are introduced into the mass spectrometer. ijarnd.com The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, producing a mass spectrum for each component. This mass spectrum serves as a molecular fingerprint, allowing for definitive identification by comparison with spectral libraries (e.g., NIST) or by interpretation of fragmentation patterns. acs.org For example, the derivatization of alkenes with dimethyl disulfide (DMDS) followed by GC-MS analysis can be used to precisely locate the position of the double bond. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile transformation products of 4-Decene, 2-methyl-, LC-MS is the technique of choice. numberanalytics.com It combines the separation power of HPLC or UHPLC with the detection specificity and sensitivity of mass spectrometry. longdom.org This is crucial for identifying products from reactions like oxidation or polymerization, which may be involatile or thermally unstable. The use of tandem MS (LC-MS/MS) provides even greater structural detail, aiding in the identification of unknown compounds formed during reactions. researchgate.net

Other Hyphenated Techniques: Other powerful hyphenated techniques include LC-NMR, which provides detailed structural information, and GC-IR, where an FTIR spectrometer is used as a detector for the GC. longdom.orgijarnd.com These techniques, while less common, can provide invaluable complementary information for the unambiguous identification of complex structures.

Interactive Data Table: Application of Hyphenated Techniques

| Hyphenated Technique | Separation Method | Detection Method | Primary Application for 4-Decene, 2-methyl- | Key Advantages |

| GC-MS | Gas Chromatography | Mass Spectrometry | Identification and quantification of 4-Decene, 2-methyl-, its isomers, and volatile transformation products. numberanalytics.comacs.org | High sensitivity, provides structural information, extensive spectral libraries available. numberanalytics.com |

| GCxGC-MS | Comprehensive 2D GC | Mass Spectrometry | Analysis of highly complex isomeric mixtures of branched alkenes and their products. researchgate.netmaxapress.com | Superior resolving power, increased peak capacity. researchgate.netresearchgate.net |

| LC-MS | Liquid Chromatography | Mass Spectrometry | Analysis of non-volatile derivatives and transformation products (e.g., epoxides, diols). longdom.orgnumberanalytics.com | Applicable to non-volatile and thermally labile compounds. numberanalytics.com |

| LC-MS/MS | Liquid Chromatography | Tandem Mass Spectrometry | Structural elucidation of unknown transformation products. researchgate.net | Provides detailed fragmentation data for structure confirmation. researchgate.net |

| GC-IR (FTIR) | Gas Chromatography | Fourier-Transform Infrared Spectroscopy | Identification of functional groups in separated volatile compounds; isomer differentiation. ijarnd.com | Good for distinguishing certain types of isomers (e.g., cis/trans). vurup.sk |

Computational and Theoretical Investigations of 4 Decene, 2 Methyl

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

No specific studies were found that report on the electronic structure or reactivity predictions for 4-Decene, 2-methyl- using quantum chemical methods.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

There is a lack of published DFT calculations detailing reaction mechanisms, such as epoxidation, hydroboration, or metathesis, that specifically involve 4-Decene, 2-methyl- as the substrate. acs.org Data on its transition state geometries and associated energy barriers are consequently absent.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

No molecular dynamics simulation studies focused on the conformational landscape or intermolecular forces of 4-Decene, 2-methyl- in different environments were identified. acs.org

Computational Modeling of Catalytic Processes Involving 4-Decene, 2-methyl-

Specific computational models for catalytic reactions where 4-Decene, 2-methyl- is the reactant are not available. General mechanisms for alkene catalysis exist but are not tailored to this specific molecule. researchgate.netmdpi.com

Prediction of Selectivity and Rate Constants in Catalyzed Reactions

Without computational models of its catalytic reactions, there are no predicted data on regioselectivity, stereoselectivity, or rate constants for reactions involving 4-Decene, 2-methyl-.

Ligand Design and Catalyst Optimization through Computational Screening

There is no evidence of computational screening studies aimed at designing or optimizing ligands and catalysts specifically for transformations of 4-Decene, 2-methyl-.

Until dedicated computational research on 4-Decene, 2-methyl- is conducted and published, a detailed and scientifically rigorous article on this specific topic remains unfeasible.

Applications and Advanced Materials Science Incorporating 4 Decene, 2 Methyl

Role of 4-Decene, 2-methyl- in Polymer and Copolymer Synthesis Research

While direct research focused exclusively on the polymerization of 4-Decene, 2-methyl- is limited, its structural characteristics as a branched, internal olefin allow for well-grounded inferences about its role in polymer science. It is primarily considered a comonomer, introduced into a polymer chain to modify its architecture and, consequently, its material properties. The polymerization of olefins is a foundational process in the chemical industry, traditionally using Ziegler-Natta or metallocene catalysts. wikipedia.org The incorporation of a comonomer like 4-Decene, 2-methyl- would proceed via the opening of its double bond to become part of a long polyolefin chain. wikipedia.org

The introduction of 4-Decene, 2-methyl- as a comonomer, for instance with ethylene (B1197577) or propylene, is a strategic approach to creating specialty polymers with controlled architectural features. The key impact of such a branched comonomer is the introduction of side chains onto the main polymer backbone. This disruption of the linear chain structure is a well-established method for controlling polymer crystallinity and density. wikipedia.org

Unlike linear alpha-olefins (e.g., 1-decene), which create a consistent, comb-like branched structure, the internal double bond and existing methyl group of 4-Decene, 2-methyl- would result in a more complex and irregular branch structure. This irregularity is crucial for hindering the efficient packing of polymer chains into crystalline lamellae. wikipedia.org Consequently, its incorporation would be expected to produce polymers with lower density and higher flexibility, similar to Linear Low-Density Polyethylene (LLDPE), which is made by copolymerizing ethylene with small amounts of an alpha-olefin like 1-hexene (B165129) or 1-octene. wikipedia.org The degree and nature of this branching can be controlled to fine-tune the final material's properties, enabling the production of polymers ranging from flexible elastomers to tougher plastics. osti.gov

Table 1: Predicted Architectural Impact of 4-Decene, 2-methyl- as a Comonomer

| Polymer Property | Impact of Incorporating 4-Decene, 2-methyl- | Rationale |

| Chain Linearity | Decreased | Introduction of a C8 side chain with an additional methyl group disrupts the linear polymer backbone. |

| Crystallinity | Reduced | The irregular branched structure hinders the orderly packing of polymer chains, lowering the overall degree of crystallinity. wikipedia.orgmalvernpanalytical.com |

| Density | Lowered | Less efficient chain packing results in more amorphous regions and a lower overall material density. wikipedia.org |

| Branching Topology | Complex/Irregular | As an internal, branched olefin, it would create a more architecturally complex side chain compared to a simple linear alpha-olefin. |

The architectural changes induced by incorporating 4-Decene, 2-methyl- directly influence the macroscopic properties of the resulting polyolefin. The relationship between a polymer's molecular structure and its physical properties is a fundamental concept in materials science.

The primary effect of the branching introduced by 4-Decene, 2-methyl- would be a reduction in crystallinity. This has several predictable consequences for the material's thermal and mechanical properties:

Mechanical Properties: A decrease in crystallinity generally leads to lower tensile strength and hardness but an increase in flexibility and impact strength. The material would likely be less rigid and more ductile compared to its linear analogue (e.g., HDPE). wikipedia.org

Thermal Properties: The melting point (Tm) of the polymer would be lowered due to the disruption of the crystalline structure. malvernpanalytical.com The amorphous regions would exhibit a glass transition temperature (Tg), below which the material becomes rigid and brittle.

Rheological Properties: In the molten state, the presence of long-chain branching significantly affects viscosity. Highly branched polymers can have a lower zero-shear viscosity compared to their linear counterparts of similar molecular weight due to a more compact molecular structure. imist.ma However, they may also exhibit more pronounced shear-thinning behavior, which is advantageous in polymer processing applications like extrusion and molding. d-nb.info

Table 2: Predicted Influence on Polyolefin Material Properties

| Material Property | Predicted Outcome with 4-Decene, 2-methyl- | Scientific Basis |

| Flexibility | Increased | Reduced crystallinity allows for greater chain mobility. wikipedia.org |

| Hardness/Stiffness | Decreased | A more amorphous structure is typically softer and less rigid. |

| Melting Point (Tm) | Decreased | Branching disrupts the crystalline lattice, requiring less energy to melt. malvernpanalytical.com |

| Melt Flow Behavior | Enhanced Shear-Thinning | Long-chain branching influences the rheological response of the polymer melt. imist.mad-nb.info |

Precursor in the Synthesis of Complex Organic Molecules and Fine Chemicals

The chemical reactivity of the double bond in 4-Decene, 2-methyl- makes it a potential starting material, or "building block," for the synthesis of more complex, high-value molecules. Fine chemicals are pure, single substances produced in limited quantities and are often used as specialty ingredients in pharmaceuticals, agricultural chemicals, and other advanced products. Alkenes are foundational substrates in a wide array of organic reactions that can be used to introduce functionality and build molecular complexity. chemrxiv.org

While there are no prominent, documented examples of 4-Decene, 2-methyl- being directly used in the total synthesis of a natural product, its C11 branched structure represents a hydrocarbon fragment present in various complex natural molecules. Synthetic strategies often involve the convergent assembly of smaller, precisely functionalized fragments. malvernpanalytical.comarabjchem.org A molecule like 4-Decene, 2-methyl- could be transformed into a useful chiral intermediate through various asymmetric reactions.

For instance, catalytic reactions could be employed to functionalize the alkene in a stereocontrolled manner. An asymmetric epoxidation would convert the alkene into a chiral epoxide, a versatile intermediate for further transformations. Similarly, asymmetric dihydroxylation could yield a chiral diol. These functionalized C11 fragments could then be incorporated into the synthesis of larger target molecules, such as polyketides or other complex lipids. The development of synthetic routes to C1-C11 fragments is a key challenge in the synthesis of certain natural products like Borrelidin. malvernpanalytical.com

More broadly, 4-Decene, 2-methyl- can serve as a precursor to a variety of valuable chemical intermediates through established alkene functionalization reactions. The transformation of simple bulk alkenes into fine chemicals is a major focus of modern catalysis. chemrxiv.orgresearchgate.net

Several key reaction classes could be applied:

Hydroformylation: This process adds a formyl group (-CHO) and a hydrogen atom across the double bond, producing an aldehyde. This reaction could yield 3,5-dimethylundecanal, a branched aldehyde that could be a precursor for specialty surfactants or fragrances.

Hydrocarboxylation: This reaction involves the addition of H and a carboxyl group (-COOH), converting the alkene directly into a branched carboxylic acid. Nickel-catalyzed systems have shown high selectivity for the formation of branched carboxylic acids from unactivated alkenes. google.com

Hydroaminoalkylation: Using earth-abundant catalysts like titanium, a secondary amine can be added across the double bond to produce complex, branched tertiary amines, which are important structural motifs in pharmaceuticals and agrochemicals. chemrxiv.org

Olefin Metathesis: This powerful reaction allows for the cleavage and re-formation of double bonds. Self-metathesis of 4-Decene, 2-methyl- followed by hydrogenation could produce a C22 hydrocarbon with a highly branched center, a structure relevant to high-performance lubricants. chemrxiv.orgchemrxiv.org

Table 3: Potential Synthetic Transformations of 4-Decene, 2-methyl-

| Reaction Type | Reagents/Catalyst (Example) | Potential Product Class | Application Area |

| Hydroformylation | CO, H₂, Rh/Co catalyst | Branched Aldehydes | Fragrances, Surfactants |

| Hydrocarboxylation | CO₂, H₂, Ni catalyst | Branched Carboxylic Acids | Fine Chemicals, Polymers google.com |

| Epoxidation | m-CPBA, Peroxy acids | Epoxides | Reactive Intermediates |

| Hydroaminoalkylation | Secondary Amine, Ti catalyst | Tertiary Amines | Pharmaceuticals, Agrochemicals chemrxiv.org |

| Olefin Metathesis | Grubbs' or Schrock Catalyst | Dimerized Alkenes | Lubricants, Polymers chemrxiv.orgchemrxiv.org |

Advanced Fuel and Lubricant Additive Research and Development

The highly branched structure that can be derived from 4-Decene, 2-methyl- is particularly relevant to the field of high-performance synthetic lubricants and potentially as a fuel component. The properties of lubricant base oils, such as viscosity, pour point, and oxidative stability, are intimately linked to their molecular structure. machinerylubrication.com

Poly-alpha-olefins (PAOs) are the most common type of synthetic hydrocarbon lubricant (Group IV base oils) and are prized for their superior performance over a wide temperature range compared to conventional mineral oils. machinerylubrication.commdpi.com They are typically produced by the oligomerization of linear alpha-olefins, most commonly 1-decene (B1663960). mdpi.comresearchgate.net The resulting structure is highly branched, which prevents the molecules from crystallizing at low temperatures, leading to excellent pour points. wikipedia.orgmachinerylubrication.com

Oligomerization of 4-Decene, 2-methyl- would produce a polyolefin with an even more complex and dense branching structure than conventional PAOs. This has several potential benefits for lubricant applications:

Viscosity Index (VI): This parameter measures the change in viscosity with temperature. A high VI is desirable, indicating a more stable viscosity across a range of operating temperatures. Highly branched structures are known to produce oils with a high VI. acs.org

Pour Point: This is the lowest temperature at which the oil will still flow. The irregular structure of oligomerized branched olefins inhibits crystallization, resulting in very low pour points, which is critical for cold-weather applications. machinerylubrication.comacs.org

Oxidative Stability: As a saturated hydrocarbon (after hydrogenation of the oligomer), the resulting oil would be free of the unstable double bonds, sulfur, and aromatic compounds found in mineral oils, leading to excellent thermal and oxidative stability. machinerylubrication.com

Research has shown that creating lubricant base oils from the dimerization of 1-decene produces a complex mixture of over 100 C20 isomers, and that these highly branched structures are key to their performance. researchgate.net Similarly, copolymerizing 1-decene with its own branched dimers has been shown to yield lubricants with an excellent viscosity index (165) and a very low pour point (-52 °C). acs.org This demonstrates a clear path for using branched olefins like 4-Decene, 2-methyl- as a feedstock for next-generation synthetic lubricants with tailored properties. Furthermore, branched higher olefins are used as intermediates to produce lube oil additives such as alkyl phenols and antioxidants. exxonmobilchemical.com In fuel applications, highly branched C9-C12 olefins and isoparaffins are known to be valuable as high-octane blendstocks. acs.org

Table 4: Influence of Branching on Key Lubricant Properties

| Lubricant Property | Effect of Increased/Complex Branching | Significance for 4-Decene, 2-methyl- Derivatives |

| Viscosity Index (VI) | Increase | More stable performance over a wide temperature range. acs.org |

| Pour Point | Decrease | Improved fluidity and performance in cold environments. machinerylubrication.comacs.org |

| Thermal/Oxidative Stability | High | Longer lubricant life and resistance to deposit formation (after hydrogenation). machinerylubrication.com |

| Volatility | Low | Lower oil consumption and higher flash point. machinerylubrication.com |

Synthetic Pathways to Branched Hydrocarbons for Enhanced Performance

The synthesis of branched hydrocarbons like 4-Decene, 2-methyl- is crucial for producing fuels with improved properties, such as higher octane (B31449) ratings. cirad.fr One of the primary methods for synthesizing such molecules is through the oligomerization of smaller olefins. aidic.itresearchgate.net This process involves the catalytic combination of lower molecular weight alkenes to form larger molecules.

A plausible synthetic route to 4-Decene, 2-methyl- involves the dimerization of a C₅ and a C₆ olefin. For instance, the reaction of isobutylene (B52900) (a C₄ branched olefin) with 1-hexene (a C₆ linear olefin) in the presence of an acid catalyst could theoretically yield various C₁₀ isomers, including 2-methyl-4-decene. The choice of catalyst, which can range from solid acid catalysts like zeolites to ion-exchange resins, and the reaction conditions (temperature and pressure) are critical in controlling the product distribution and selectivity towards the desired branched isomer. aidic.itresearchgate.netgoogle.com

Another approach involves the isomerization of other C₁₁ olefins. For example, a synthesis for an isomer, cis-8-ethyl-2-methyl-4-decene, has been proposed starting from acetylene (B1199291) and two different alkyl bromides, indicating the possibility of constructing the carbon backbone through various organic synthesis strategies. chegg.comchegg.com

The table below summarizes potential synthetic precursors for 4-Decene, 2-methyl-.

| Precursor 1 | Precursor 2 | Reaction Type | Potential Catalyst |

| Isobutylene (C₄H₈) | 1-Hexene (C₆H₁₂) | Dimerization/Oligomerization | Solid Acid Catalysts (e.g., Zeolites, Amberlyst resins) |

| Acetylene (C₂H₂) | Alkyl Bromides | Multi-step organic synthesis | Various reagents (e.g., n-BuLi) |

| Other C₁₁ Olefins | - | Isomerization | Acid catalysts |

Chemical Transformation Studies for Fuel and Lubricant Components

Once synthesized, 4-Decene, 2-methyl- can undergo further chemical transformations to produce valuable components for fuels and lubricants. Two significant processes in this context are hydroisomerization and catalytic cracking.

Hydroisomerization is a process that rearranges the molecular structure of hydrocarbons to create more branched isomers. mdpi.com For a branched olefin like 4-Decene, 2-methyl-, hydroisomerization could be employed to further increase the degree of branching, which is desirable for improving the cold-flow properties of diesel fuels and the viscosity index of lubricant base oils. mdpi.commdpi.com The process is typically carried out using bifunctional catalysts containing both metal sites (for hydrogenation/dehydrogenation) and acid sites (for isomerization). mdpi.com Research on the hydroisomerization of n-decane and n-hexadecane shows that catalysts like Pt supported on zeolites (e.g., ZSM-22, SSZ-32) are effective in producing mono- and multi-branched isomers. mdpi.commdpi.com The reaction conditions, such as temperature and hydrogen pressure, play a crucial role in maximizing the yield of desired isomers while minimizing cracking reactions. mdpi.com

Catalytic cracking is a process used to break down larger hydrocarbon molecules into smaller, more valuable ones, such as gasoline and light olefins. dtic.mil While 4-Decene, 2-methyl- is already in the gasoline range, it could be a component of heavier fractions that are subjected to cracking. The presence of a methyl branch can influence the cracking mechanism and the resulting product distribution. The process typically involves high temperatures (around 500 °C or higher) and a catalyst, often a zeolite. researchgate.net Studies on the catalytic cracking of diesel fuel and other long-chain hydrocarbons demonstrate the production of a mixture of lighter alkanes and alkenes. dtic.milacs.orgaip.org

The following table outlines the potential products from the chemical transformation of 4-Decene, 2-methyl-.

| Process | Reactant | Potential Products | Industrial Application |

| Hydroisomerization | 4-Decene, 2-methyl- | More highly branched C₁₁ alkanes | Improved fuel and lubricant properties |

| Catalytic Cracking | Heavier fractions containing 4-Decene, 2-methyl- | Lighter alkanes and alkenes (e.g., propylene, butylene) | Gasoline, chemical feedstocks |

Research into Bio-derived and Sustainable Chemical Feedstocks

The production of chemicals and fuels from renewable resources is a key area of modern research. There is evidence to suggest that 4-Decene, 2-methyl- or its isomers can be derived from biological sources. For instance, "4-decene" has been identified as a microbial volatile organic compound (MVOC) produced by certain fungi. unavarra.es This opens up the possibility of developing biotechnological routes for its synthesis using microorganisms.

Furthermore, general strategies for producing sustainable fuels and chemicals are being developed that could be adapted for the synthesis of branched olefins. These include the conversion of biomass, such as plant oils and lignocellulose, and the utilization of CO₂ as a feedstock. nih.gov For example, the ethenolysis of fatty acid methyl esters derived from vegetable oils can produce linear alpha-olefins like 1-decene, which could then potentially be isomerized or used as a building block for the synthesis of branched isomers. benchchem.commdpi.com Another approach involves the catalytic upgrading of bio-derived ketones to produce highly branched alkanes suitable for jet fuel and lubricants. mdpi.com

The table below summarizes potential bio-derived feedstocks and pathways for the production of 4-Decene, 2-methyl-.

| Feedstock | Production Pathway | Key Technology |

| Fungi | Direct microbial production | Fermentation |

| Vegetable Oils | Ethenolysis of fatty acid methyl esters followed by isomerization | Metathesis, Isomerization |

| Biomass/CO₂ | Catalytic conversion | Gasification, Fischer-Tropsch synthesis, Catalytic upgrading |

Exploration of 4-Decene, 2-methyl- in Flavor and Aroma Chemistry Research

Certain isomers of methyl-decene have been identified as volatile compounds contributing to the aroma profile of various foods. For example, (E)-2,2-dimethyl-4-decene has been detected in Daokou braised chicken and is considered a precursor to flavor-active ketones and aldehydes. mdpi.com In another study, (E)-7-methyl-4-decene was found in sheep's milk cheese and was absent in cheese with added wild garlic, suggesting its contribution to the characteristic creamy and acidic aroma of the plain cheese.

The table below lists food products where methyl-decene isomers have been identified.

| Food Product | Identified Isomer | Potential Flavor Contribution |

| Daokou Braised Chicken | (E)-2,2-dimethyl-4-decene | Precursor to fatty and fruity odors |

| Sheep's Milk Cheese | (E)-7-methyl-4-decene | Creamy, acetic, acid pungent |

Future Research Directions and Emerging Trends for 4 Decene, 2 Methyl

Development of Novel Heterogeneous and Homogeneous Catalytic Systems

The synthesis of 4-Decene, 2-methyl- and related alkenes is heavily reliant on catalytic processes. Future research will continue to push the boundaries of catalyst design, seeking enhanced activity, selectivity, and longevity for both heterogeneous and homogeneous systems.

Heterogeneous Catalysis: Recent studies have explored the use of kaolin-based geopolymer catalysts for the catalytic cracking of heavy petroleum fractions, a process that can yield a variety of hydrocarbons, including 4-Decene, 2-methyl-. organic-chemistry.orgnih.gov Future work in this area will likely focus on optimizing these eco-friendly and cost-effective catalysts. Research will aim to improve the surface area and acidity of these materials, potentially through methods like acid leaching, to enhance cracking efficiency and selectivity towards specific branched alkenes. organic-chemistry.orgnih.gov The incorporation of various metal oxides into the geopolymer matrix could also be investigated to fine-tune the catalytic properties. nih.gov

Homogeneous Catalysis: In the realm of homogeneous catalysis, olefin metathesis remains a powerful tool for the synthesis of complex alkenes. Ruthenium-based catalysts, such as Hoveyda-Grubbs catalysts, are effective for the metathesis of fatty compounds to produce mixtures of C10-C13 alkenes. acs.org Future research will likely focus on developing next-generation metathesis catalysts with even greater functional group tolerance, stability, and selectivity. The development of polymer-supported metathesis catalysts is another promising avenue, aiming to simplify catalyst recovery and reuse, thus bridging the gap between homogeneous and heterogeneous catalysis. acs.org

| Catalyst Type | Research Focus | Potential Advantages |

| Geopolymer Catalysts | Optimization of surface area and acidity; Incorporation of metal oxides. | Cost-effective, environmentally friendly, tunable properties. organic-chemistry.orgnih.gov |

| Metathesis Catalysts | Enhanced functional group tolerance and stability; Development of polymer-supported versions. | High selectivity and efficiency in C-C bond formation. acs.org |

Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to transform chemical synthesis by enabling rapid prediction of reaction outcomes and optimization of reaction conditions. nih.gov For a compound like 4-Decene, 2-methyl-, AI can be a powerful tool in several ways.

Furthermore, ML algorithms can be used to optimize reaction parameters such as temperature, pressure, and catalyst loading in real-time, leading to more efficient and reproducible manufacturing processes. This data-driven approach minimizes the need for extensive trial-and-error experimentation, saving time and resources. nih.gov

Exploration of New Asymmetric Synthetic Pathways for Chiral 4-Decene, 2-methyl- Analogues

The 2-methyl group in 4-Decene, 2-methyl- introduces a chiral center if the double bond is positioned appropriately, and the synthesis of chiral analogues of this compound opens up possibilities for its use in stereospecific applications. Future research will likely explore various asymmetric synthetic strategies to produce enantiomerically pure or enriched analogues.

One promising approach is the Zr-catalyzed asymmetric carboalumination of alkenes (ZACA reaction), which has proven effective for the enantioselective synthesis of methyl-substituted alkanols that can be precursors to chiral alkenes. arkat-usa.org This method could be adapted to synthesize chiral precursors to analogues of 4-Decene, 2-methyl-.

Asymmetric hydrogenation using chiral catalysts, such as those based on rhodium or iridium, is another powerful technique for producing chiral molecules. ajchem-b.com Research could focus on designing a prochiral precursor to a 4-Decene, 2-methyl- analogue that can be stereoselectively hydrogenated. The development of chiral catalysts for the asymmetric synthesis of β-branched esters from allylic amines also presents a potential pathway to chiral building blocks for these analogues. rsc.org

The exploration of biocatalysis, using enzymes like chloroperoxidase for the stereoselective epoxidation of alkenes, could also provide a route to chiral synthons for these analogues. google.com

| Asymmetric Strategy | Potential Application for 4-Decene, 2-methyl- Analogues | Key Research Focus |

| ZACA Reaction | Synthesis of chiral precursors with controlled methyl group stereochemistry. | Catalyst design and optimization for specific alkene substrates. arkat-usa.org |

| Asymmetric Hydrogenation | Stereoselective reduction of prochiral alkene precursors. | Development of highly enantioselective Rh and Ir catalysts. ajchem-b.com |

| Biocatalysis | Enantioselective epoxidation to create chiral building blocks. | Enzyme stabilization and optimization for industrial-scale synthesis. google.com |

Advanced In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization. Advanced in-situ spectroscopic techniques are becoming indispensable tools for real-time monitoring of chemical reactions. For the synthesis of 4-Decene, 2-methyl-, techniques like infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can provide invaluable insights. acs.orgthieme-connect.com

In-situ IR and Raman spectroscopy can be used to track the concentrations of reactants, products, and even transient intermediates during a reaction. google.comacs.org This allows for precise control over reaction conditions to maximize yield and minimize by-product formation. For example, in hydroformylation reactions to produce aldehydes from alkenes, in-situ IR can monitor the active catalyst species and the formation of linear versus branched products. acs.org

Benchtop NMR spectroscopy is also emerging as a powerful tool for online reaction monitoring, providing detailed structural information and quantitative data on reaction progress. acs.org The ability to monitor reactions in real-time without the need for sample extraction provides a more accurate picture of the reaction dynamics. thieme-connect.com

Sustainable and Circular Economy Considerations in the Production and Utilization of 4-Decene, 2-methyl-

The chemical industry is increasingly moving towards more sustainable and circular economic models. For 4-Decene, 2-methyl-, this involves exploring renewable feedstocks and developing methods for upcycling waste materials.

One avenue of research is the production of "green" alkenes from biorenewable sources. Patents describe the metathesis of fatty acids and esters, derived from vegetable oils, to produce mixtures of C10-C13 alkenes, which would include isomers of 4-Decene, 2-methyl-. acs.org This approach reduces the reliance on fossil fuels and can lead to products with a higher bio-based content.

Another key aspect of the circular economy is the chemical recycling of plastic waste. Research has shown that the thermal catalytic cracking of polypropylene (B1209903) can produce a liquid product containing 4-Decene, 2-methyl-. nih.gov Future work will focus on optimizing these pyrolysis processes to increase the yield of valuable chemical feedstocks from plastic waste, thereby closing the loop on material use.

| Sustainability Approach | Feedstock | Process | Research Goal |

| Renewable Production | Fatty acids, esters from oils | Olefin Metathesis | Increase bio-based content of alkenes. acs.org |

| Circular Economy | Polypropylene waste | Thermal Catalytic Cracking | Optimize yield of valuable hydrocarbons from plastic waste. nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing 4-Decene, 2-methyl-?

- Methodological Answer : The synthesis of 4-Decene, 2-methyl- can be achieved through controlled pyrolysis of branched alkanes or alkenes under inert atmospheres. For example, pyrolysis of methylcyclohexane derivatives at elevated temperatures (300–500°C) can yield unsaturated hydrocarbons like 4-Decene, 2-methyl- via β-scission mechanisms. Post-synthesis purification via fractional distillation is critical, and purity should be verified using gas chromatography (GC) with flame ionization detection (FID) . Monitoring reaction progress using GC-mass spectrometry (GC-MS) ensures structural confirmation by matching retention indices and fragmentation patterns to reference databases .

Q. How can researchers characterize the structural and thermodynamic properties of 4-Decene, 2-methyl-?

- Methodological Answer : Key techniques include:

- Infrared (IR) Spectroscopy : To identify functional groups (e.g., C=C stretching at ~1650 cm⁻¹) and branching patterns.

- Mass Spectrometry (MS) : For molecular weight confirmation (C₁₁H₂₂, MW 154.29 g/mol) and fragmentation analysis .

- Differential Scanning Calorimetry (DSC) : To measure enthalpy of vaporization (ΔvapH) and phase transitions. NIST-standardized data (e.g., ΔvapH° = ~40 kJ/mol) should be referenced for validation .

- Gas Chromatography (GC) : To determine boiling points (Tboil) and compare retention times with known alkenes .

Q. What safety protocols are essential when handling 4-Decene, 2-methyl- in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- First Aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse for 15+ minutes with saline .

- Waste Disposal : Segregate as hazardous organic waste and avoid environmental release .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic data for 4-Decene, 2-methyl- be resolved?

- Methodological Answer : Discrepancies in values like ΔrH° (enthalpy of reaction) or ΔvapH may arise from differing experimental setups (e.g., static vs. flow calorimetry). To resolve these:

- Cross-Validate Techniques : Compare calorimetric data with computational estimates (e.g., Gaussian-based DFT calculations).

- Standardize Conditions : Ensure measurements align with NIST reference conditions (298 K, 1 atm) .

- Replicate Studies : Conduct independent trials using high-purity samples and controlled environments to isolate variables.

Q. What computational strategies are effective for studying reaction mechanisms involving 4-Decene, 2-methyl-?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G* basis sets to model reaction pathways (e.g., hydrogenation or oxidation).

- Transition State Analysis : Locate saddle points to identify activation energies for isomerization or cycloaddition reactions.

- Thermochemical Predictions : Compare computed ΔfH° (enthalpy of formation) with experimental data from NIST or reaction calorimetry .

Q. How can 4-Decene, 2-methyl- be utilized as a reference compound in analytical chemistry?

- Methodological Answer :

- Gas Chromatography (GC) : Use as a retention index marker for alkene identification in complex mixtures (e.g., petroleum distillates). Calibrate using Kovats indices derived from branched alkene standards .

- Mass Spectral Libraries : Contribute fragmentation patterns (e.g., m/z 154 for molecular ion) to databases like EPA/NIH for cross-referencing unknown analytes .

- Isomer Differentiation : Compare GC-MS profiles with linear decenes to study branching effects on volatility and reactivity .

Q. What experimental design considerations are critical for studying catalytic hydrogenation of 4-Decene, 2-methyl-?

- Methodological Answer :

- Catalyst Selection : Screen transition metals (e.g., Pd/C, Raney Ni) for activity and selectivity under varying H₂ pressures (1–10 atm).

- Kinetic Monitoring : Use in-situ FTIR or GC sampling to track alkene conversion to 2-methyldecane.

- Stereochemical Analysis : Employ NMR (¹³C, DEPT) to confirm regioselectivity and byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.